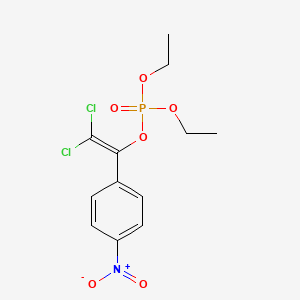

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate

Description

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organophosphate compound characterized by a diethyl phosphate ester group attached to a substituted ethenyl moiety. The ethenyl group is modified with two chlorine atoms at the 2-position and a 4-nitrophenyl substituent at the 1-position. This structure introduces unique electronic and steric properties due to the electron-withdrawing nitro group, which distinguishes it from analogs with chloro-substituted aromatic rings (e.g., Chlorfenvinphos) .

Properties

CAS No. |

37913-86-3 |

|---|---|

Molecular Formula |

C12H14Cl2NO6P |

Molecular Weight |

370.12 g/mol |

IUPAC Name |

[2,2-dichloro-1-(4-nitrophenyl)ethenyl] diethyl phosphate |

InChI |

InChI=1S/C12H14Cl2NO6P/c1-3-19-22(18,20-4-2)21-11(12(13)14)9-5-7-10(8-6-9)15(16)17/h5-8H,3-4H2,1-2H3 |

InChI Key |

HJQAGMUEAUJYCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Stepwise Synthesis (Inferred from Organophosphate Chemistry):

- Preparation of 2,2-Dichloro-1-(4-nitrophenyl)ethene:

- The starting material is typically a 4-nitrobenzaldehyde derivative, which undergoes a condensation reaction with a dichloroacetylating agent (such as dichloroacetyl chloride) to yield the desired dichloroethenyl moiety attached to the nitrophenyl ring.

- Formation of the Diethyl Phosphate Ester:

- The resulting intermediate is then reacted with diethyl chlorophosphate or a similar phosphorylating agent, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid by-product.

- Purification:

Raw Materials and Reagents

| Raw Material | Function |

|---|---|

| 4-Nitrobenzaldehyde | Aromatic precursor |

| Dichloroacetyl chloride | Dichloroethenyl source |

| Diethyl chlorophosphate | Phosphorylating agent |

| Triethylamine or Pyridine | Acid scavenger/base |

| Dichloromethane or Tetrahydrofuran (THF) | Solvent |

Industrial and Laboratory Scale Considerations

- Scale: The synthesis is amenable to both laboratory and industrial scales, provided appropriate safety measures are in place due to the toxicity and environmental hazards of organophosphates.

- Safety: Proper ventilation, use of personal protective equipment, and waste management protocols must be observed due to the compound’s classification as hazardous.

Summary Table: Preparation Data

| Parameter | Description/Value |

|---|---|

| CAS Number | 37913-86-3 |

| Molecular Formula | C₁₂H₁₄Cl₂NO₆P |

| Molecular Weight | 370.12 g/mol |

| Typical Purity | ≥99% (industrial grade) |

| Main Synthetic Steps | Condensation, Phosphorylation |

| Key Reagents | 4-Nitrobenzaldehyde, Dichloroacetyl chloride, Diethyl chlorophosphate, Triethylamine |

| Solvents | Dichloromethane, THF |

| Yield (Estimated) | 60–85% |

| Safety Classification | Hazardous, organophosphate toxicant |

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic applications and as a model compound for studying drug interactions.

Industry: Used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Chlorfenvinphos

- Structure : Features a 2,4-dichlorophenyl group instead of 4-nitrophenyl. Molecular formula: C₁₂H₁₄Cl₃O₄P .

- Activity: Broad-spectrum organophosphate insecticide and acaricide. Acts via acetylcholinesterase inhibition .

- Toxicity : Acute oral LD₅₀ (rat): 10–39 mg/kg; classified as highly toxic .

2,2-Dichloro-1-(trichloromethyl)ethenyl Diethyl Phosphate

- Structure : Trichloromethyl substituent replaces the nitrophenyl group. Molecular formula: C₇H₁₀Cl₅O₄P .

- Synthesis : Prepared via Perkow reaction between hexachloroacetone and triethyl phosphite .

- Applications : Used as a precursor in [4+3] cycloadditions to synthesize bicyclic ketones (e.g., 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one) .

Paraoxon

- Molecular formula: C₁₀H₁₄NO₆P .

- Activity : Potent acetylcholinesterase inhibitor; used as a neurotoxic reference compound .

Target Compound: 2,2-Dichloro-1-(4-nitrophenyl)ethenyl Diethyl Phosphate

- Inferred Structure : Diethyl phosphate group linked to a 2,2-dichloroethenyl-4-nitrophenyl moiety.

- Hypothesized Formula: C₁₂H₁₃Cl₂NO₆P (estimated based on substituent contributions).

Physical-Chemical Properties

Biological Activity

2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organophosphate compound that has garnered attention due to its biological activity, particularly in the context of its potential toxicological effects and applications in agricultural practices. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is characterized by a phosphate group bonded to a dichlorinated vinyl moiety and a nitrophenyl group. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

The biological activity of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors. This mechanism is central to the toxicological effects observed with organophosphate compounds.

Toxicity Profiles

Research has demonstrated that exposure to 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate can lead to various adverse effects:

- Acute Toxicity : Symptoms may include respiratory distress, muscle twitching, and convulsions due to excessive cholinergic stimulation.

- Chronic Effects : Long-term exposure has been associated with neurodevelopmental issues and potential carcinogenic effects.

Table 1: Summary of Toxicity Effects

| Effect Type | Description |

|---|---|

| Acute Toxicity | Respiratory distress, muscle twitching, convulsions |

| Chronic Toxicity | Neurodevelopmental issues, potential carcinogenicity |

Case Studies

Several studies have investigated the biological effects and toxicity of 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate:

- Study on Neurotoxicity : A study published in Toxicological Sciences examined the neurotoxic effects in rodent models. The results indicated significant alterations in behavior and neurological function following exposure to sub-lethal doses, suggesting long-term impacts on cognitive development .

- Environmental Impact Assessment : Research conducted by the OSPAR Commission highlighted the environmental persistence of this compound and its bioaccumulation potential in aquatic ecosystems. The study emphasized the need for stringent regulations regarding its use in agriculture to mitigate ecological risks .

- Human Health Risk Analysis : A comprehensive review in Environmental Health Perspectives assessed human health risks associated with agricultural exposure. The findings underscored a correlation between occupational exposure to organophosphates like 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate and increased incidence of respiratory diseases and neurological disorders among farmworkers .

Research Findings

Recent biochemical evaluations have shown that compounds similar to 2,2-Dichloro-1-(4-nitrophenyl)ethenyl diethyl phosphate exhibit varying degrees of cytotoxicity across different cell lines. For instance, studies involving cancer cell lines have reported IC50 values indicating significant antiproliferative effects at concentrations as low as 10 µM . Furthermore, pro-apoptotic mechanisms were identified through reactive oxygen species (ROS) pathways, highlighting potential therapeutic applications despite inherent toxicity concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.